molecular formula C16H23NO4 B1401246 Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate CAS No. 1311254-59-7

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate

Cat. No.: B1401246
CAS No.: 1311254-59-7
M. Wt: 293.36 g/mol
InChI Key: BBFRZHWCVFSFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate is an organic compound with a complex structure, often used in various chemical and biological research applications. This compound is characterized by the presence of a benzyloxycarbonyl group, which is commonly used as a protecting group in organic synthesis.

Mechanism of Action

Target of Action

It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The compound’s mode of action involves interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound has a molecular formula of c15h21no7, an average mass of 327330 Da, and a monoisotopic mass of 327131805 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 583.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The compound also has a water solubility of 1.029e+004 mg/L at 25 deg C .

Result of Action

It’s known that the reduction of benzylic compounds converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Action Environment

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group-tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification to introduce the methyl ester functionality. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 5-methyl-3-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(2)9-14(10-15(18)20-3)17-16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFRZHWCVFSFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.